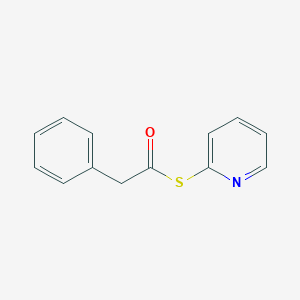
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzophenone with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the quinazoline core structure . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like potassium carbonate to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antitumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
類似化合物との比較
Similar Compounds
- 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones
- N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives
Uniqueness
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a phenyl group and a pyridinyl group on the quinazoline core enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
特性
CAS番号 |
61351-67-5 |
|---|---|
分子式 |
C19H13N3S |
分子量 |
315.4 g/mol |
IUPAC名 |
3-phenyl-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H |
InChIキー |
PEKOSZIMCMZZQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)


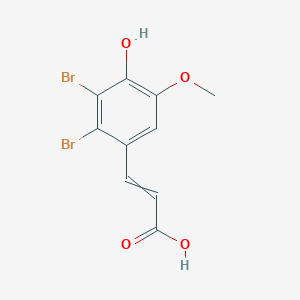
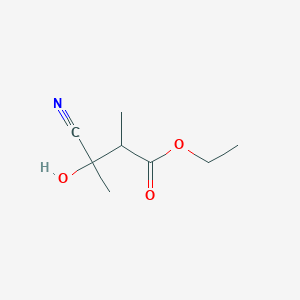
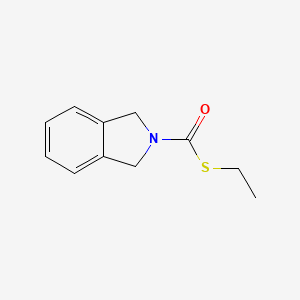
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
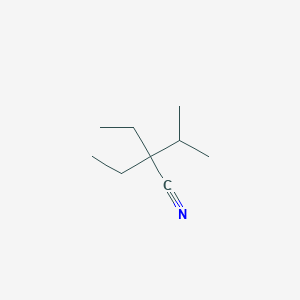

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)
